Biphenylindanone A
Overview
Description
Biphenylindanone A (BINA, LS-193,571) is a research agent that acts as a potent and selective positive allosteric modulator for the group II metabotropic glutamate receptor subtype mGluR2 . In animal studies, it showed anxiolytic and antipsychotic effects, and blocked the effects produced by the hallucinogenic drug DOB .
Molecular Structure Analysis
Biphenylindanone A has a complex molecular structure with a molecular formula of C30H30O4 and a molecular weight of 454.56 . It contains a biphenyl moiety linked to an indanone structure, which is further substituted with a cyclopentyl group .Chemical Reactions Analysis
Biphenylindanone A is a positive allosteric modulator of mGluR2, meaning it enhances the receptor’s response to its neurotransmitter, glutamate . This modulation affects the release of neurotransmitters like glutamate and GABA .Physical And Chemical Properties Analysis
Biphenylindanone A is a crystalline solid with a molecular weight of 454.56 . It is soluble in DMSO and DMF . Its SMILES string isCc1c(OCc2cccc(c2)c2ccc(cc2)C(O)=O)cc2c(c1C)C(=O)C(C2)C1CCCC1
.
Scientific Research Applications
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Neuroscience
- Biphenylindanone A (BINA) is a research agent that acts as a potent and selective positive allosteric modulator for the group II metabotropic glutamate receptor subtype mGluR2 .
- It has been studied in animal models where it showed anxiolytic and antipsychotic effects .
- The methods of application in these studies typically involve administering BINA to animals and observing its effects on their behavior .
- The results suggest that BINA and other selective mGluR2 positive modulators may be a novel class of drugs for the treatment of conditions like schizophrenia .
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Psychosis Treatment
- BINA has been suggested as a potential treatment for psychosis .
- It has been shown to block the effects produced by the hallucinogenic drug DOB .
- The methods of application and experimental procedures would likely involve administering BINA to patients and monitoring its effects on their symptoms .
- The outcomes of such studies could potentially demonstrate the effectiveness of BINA as a treatment for psychosis .
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Schizophrenia Treatment
- BINA has been suggested as a potential treatment for schizophrenia .
- It has been shown to have antipsychotic effects in animal studies .
- The methods of application and experimental procedures would likely involve administering BINA to patients and monitoring its effects on their symptoms .
- The outcomes of such studies could potentially demonstrate the effectiveness of BINA as a treatment for schizophrenia .
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Drug Addiction Treatment
- BINA has been shown to decrease cocaine self-administration in rats .
- This suggests that it could potentially be used as a treatment for drug addiction .
- The methods of application in these studies typically involve administering BINA to animals and observing its effects on their behavior .
- The outcomes of such studies could potentially demonstrate the effectiveness of BINA as a treatment for drug addiction .
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Anxiolytic Effects
- BINA has been shown to have anxiolytic-like effects in mice .
- This suggests that it could potentially be used as a treatment for anxiety disorders .
- The methods of application in these studies typically involve administering BINA to animals and observing its effects on their behavior .
- The outcomes of such studies could potentially demonstrate the effectiveness of BINA as a treatment for anxiety disorders .
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Antipsychotic Effects
- BINA has been shown to have antipsychotic-like effects in mice .
- This suggests that it could potentially be used as a treatment for conditions like schizophrenia .
- The methods of application in these studies typically involve administering BINA to animals and observing its effects on their behavior .
- The outcomes of such studies could potentially demonstrate the effectiveness of BINA as a treatment for conditions like schizophrenia .
Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator for the group II metabotropic glutamate receptor subtype mGluR2 . Here are some additional potential applications of Biphenylindanone A:
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Treatment of Neurological Disorders
- BINA is a selective human mGluR2 (hmGluR2) potentiator for the treatment of many neurological disorders .
- The methods of application would likely involve administering BINA to patients and monitoring its effects on their symptoms .
- The outcomes of such studies could potentially demonstrate the effectiveness of BINA as a treatment for various neurological disorders .
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Research Agent
- BINA is used as a research agent in the study of the group II metabotropic glutamate receptor subtype mGluR2 .
- The methods of application typically involve using BINA in laboratory experiments to study its effects on mGluR2 .
- The outcomes of such studies could provide valuable insights into the function of mGluR2 and the potential therapeutic applications of BINA .
-
Treatment of Neurological Disorders
- BINA is a selective human mGluR2 (hmGluR2) potentiator for the treatment of many neurological disorders .
- The methods of application would likely involve administering BINA to patients and monitoring its effects on their symptoms .
- The outcomes of such studies could potentially demonstrate the effectiveness of BINA as a treatment for various neurological disorders .
-
Research Agent
- BINA is used as a research agent in the study of the group II metabotropic glutamate receptor subtype mGluR2 .
- The methods of application typically involve using BINA in laboratory experiments to study its effects on mGluR2 .
- The outcomes of such studies could provide valuable insights into the function of mGluR2 and the potential therapeutic applications of BINA .
Safety And Hazards
properties
IUPAC Name |
4-[3-[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydroinden-5-yl)oxymethyl]phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O4/c1-18-19(2)28-25(15-26(29(28)31)22-7-3-4-8-22)16-27(18)34-17-20-6-5-9-24(14-20)21-10-12-23(13-11-21)30(32)33/h5-6,9-14,16,22,26H,3-4,7-8,15,17H2,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKBEESNZAPKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CC(C(=O)C2=C1C)C3CCCC3)OCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432098 | |
Record name | Biphenylindanone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenylindanone A | |
CAS RN |
866823-73-6 | |
Record name | Biphenyl indanone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866823-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biphenylindanone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.